

Structural Elucidation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

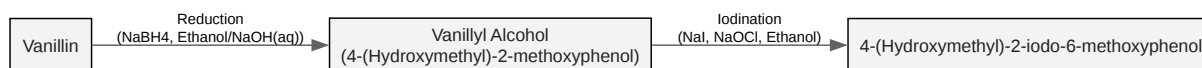
This technical guide provides a comprehensive overview of the structural elucidation of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**, also known as 5-iodovanillyl alcohol. The document details the synthetic pathway, spectroscopic analysis, and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic data to offer a robust framework for its characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in the synthesis and characterization of novel phenolic compounds.

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a halogenated derivative of vanillyl alcohol, a naturally occurring aromatic compound. The introduction of an iodine atom to the phenolic ring is expected to significantly modulate the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and potential for protein binding. Such modifications are of considerable interest in drug development for enhancing the therapeutic potential of lead compounds. This guide outlines the key steps and data for the complete structural characterization of this molecule.

Synthesis Pathway

The synthesis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** can be achieved through a two-step process starting from the readily available precursor, vanillin. The first step involves the reduction of the aldehyde group of vanillin to a primary alcohol, yielding vanillyl alcohol. The second step is the regioselective iodination of the vanillyl alcohol.



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Caption: Proposed two-step synthesis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**.

Experimental Protocols

Step 1: Synthesis of Vanillyl Alcohol (4-(Hydroxymethyl)-2-methoxyphenol)

This procedure is adapted from established protocols for the reduction of vanillin.

- **Dissolution:** Dissolve 10.0 g of vanillin in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Reductant Preparation:** In a separate beaker, dissolve 2.5 g of sodium borohydride (NaBH_4) in 25 mL of 1 M sodium hydroxide (NaOH) solution.
- **Addition:** Add the NaBH_4 solution dropwise to the stirred vanillin solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), which will neutralize the excess NaBH_4 and the NaOH . This should be done in an ice bath to control the exothermic reaction.

- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude vanillyl alcohol.
- **Purification:** The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford white crystalline needles.

Step 2: Synthesis of **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**

This protocol is a logical adaptation of the iodination of vanillin.

- **Dissolution:** Dissolve 5.0 g of vanillyl alcohol and 5.5 g of sodium iodide (NaI) in 100 mL of ethanol in a 250 mL round-bottom flask with magnetic stirring.
- **Cooling:** Cool the mixture to 0 °C in an ice bath.
- **Oxidant Addition:** Slowly add 50 mL of a 5.25% sodium hypochlorite (NaOCl) solution (commercial bleach) dropwise over 30 minutes, keeping the temperature below 5 °C. The reaction mixture will likely develop a color.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
- **Quenching:** Quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any unreacted iodine.
- **Acidification:** Acidify the mixture to pH 2-3 with 2 M HCl.
- **Extraction:** Extract the product with ethyl acetate (3 x 50 mL).
- **Washing:** Wash the combined organic extracts with brine (2 x 50 mL).

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Structural Elucidation Data

As experimental data for **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** is not readily available in the literature, the following spectroscopic data has been predicted using well-established computational models and by comparison with structurally related compounds.

Predicted Spectroscopic Data

Parameter	Predicted Value
Molecular Formula	$\text{C}_8\text{H}_9\text{IO}_3$
Molecular Weight	280.06 g/mol
Monoisotopic Mass	279.95965 Da

Table 1: Predicted Physicochemical Properties.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	s	1H	Ar-H
~6.95	s	1H	Ar-H
~5.60	br s	1H	Ar-OH
~4.60	s	2H	$-\text{CH}_2\text{OH}$
~3.85	s	3H	$-\text{OCH}_3$
~2.00	br s	1H	$-\text{CH}_2\text{OH}$

Table 2: Predicted ^1H NMR Chemical Shifts.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~148.0	C-O (Ar)
~145.5	C-O (Ar)
~135.0	C-I (Ar)
~125.0	C-H (Ar)
~115.0	C-H (Ar)
~85.0	C-CH ₂ OH (Ar)
~65.0	-CH ₂ OH
~56.0	-OCH ₃

Table 3: Predicted ^{13}C NMR Chemical Shifts.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (phenolic and alcoholic)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1580	Medium	C=C stretch (aromatic)
1480-1440	Medium	C=C stretch (aromatic)
1270-1200	Strong	C-O stretch (aryl ether)
1050-1000	Strong	C-O stretch (primary alcohol)
~600	Medium	C-I stretch

Table 4: Predicted IR Absorption Bands.

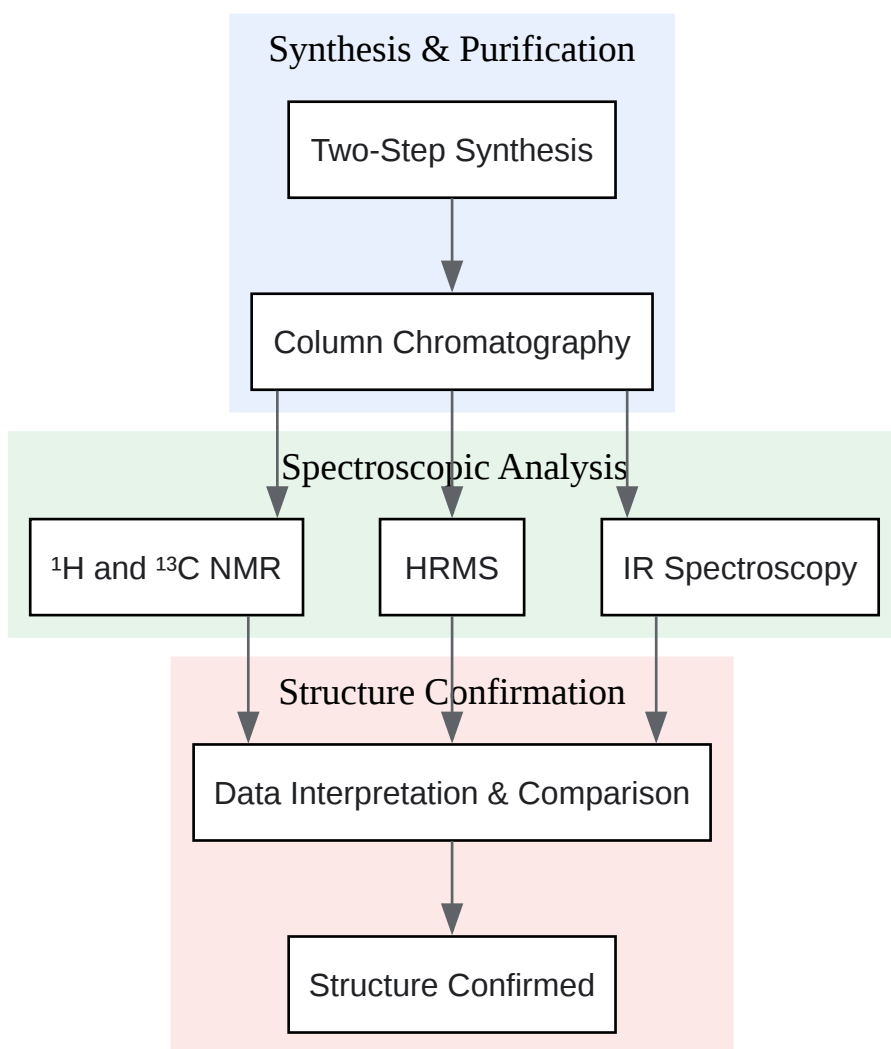
Predicted High-Resolution Mass Spectrometry (HRMS) Data

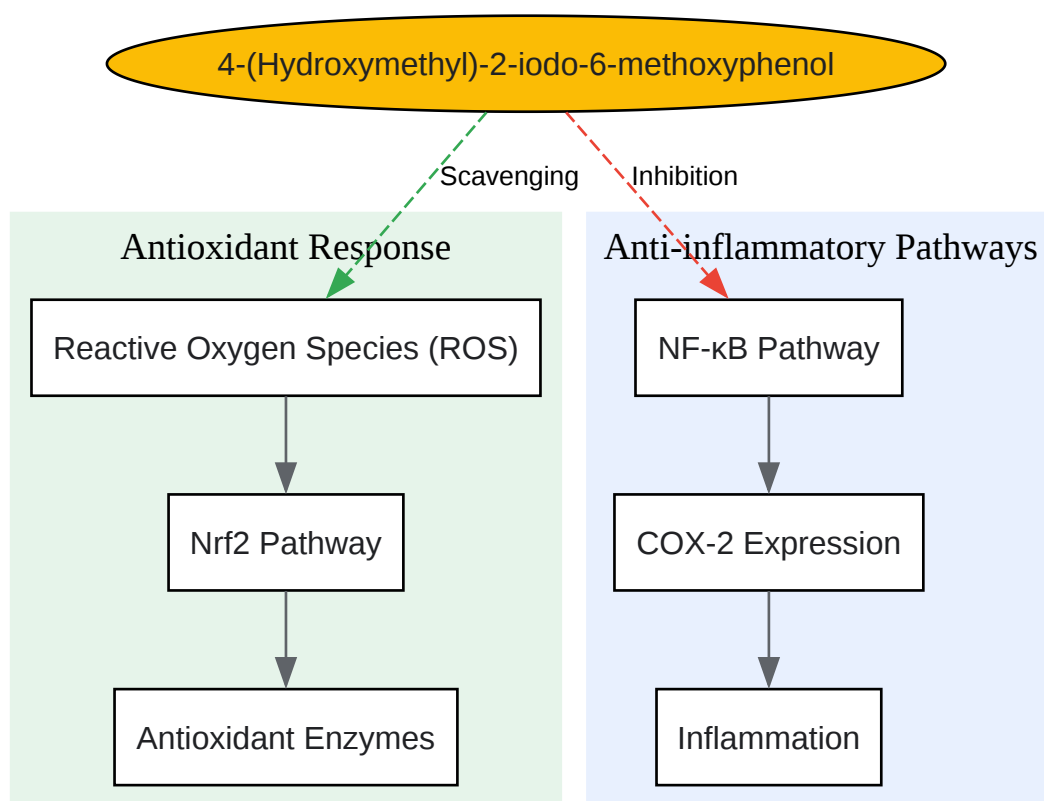
Ion	Predicted m/z
[M+H] ⁺	280.9673
[M+Na] ⁺	302.9492
[M-H] ⁻	278.9524

Table 5: Predicted HRMS m/z Values.

Experimental Workflow and Logic

The structural elucidation of a newly synthesized compound follows a logical workflow to confirm its identity and purity.





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Phone: (601) 213-4426

Email: info@benchchem.com